molecular formula C20H17N3O5S2 B2584919 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide CAS No. 681480-29-5

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide

Cat. No.: B2584919
CAS No.: 681480-29-5
M. Wt: 443.49
InChI Key: RXCCYCXZCAFFHP-ATVHPVEESA-N
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Description

The compound 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide is a thiazolidinone derivative characterized by:

  • A rhodanine core (2-sulfanylidene-4-oxo-1,3-thiazolidine) with a (5Z)-configured 2-methoxyphenylmethylidene substituent.
  • A propanamide side chain terminating in a 2-nitrophenyl group.

Properties

IUPAC Name

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S2/c1-28-16-9-5-2-6-13(16)12-17-19(25)22(20(29)30-17)11-10-18(24)21-14-7-3-4-8-15(14)23(26)27/h2-9,12H,10-11H2,1H3,(H,21,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCCYCXZCAFFHP-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide , also known by its CAS number 302824-30-2 , belongs to a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N2O4S2C_{14}H_{13}N_{2}O_{4}S_{2}, with a molecular weight of 323.39 g/mol . The structure includes a thiazolidinone ring, which is often associated with various pharmacological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives. In particular, the compound has demonstrated:

  • Antibacterial Activity : Research indicates that thiazolidinone derivatives exhibit enhanced antibacterial efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa. For instance, compounds similar to the one were found to be more potent than traditional antibiotics like ampicillin against various bacterial strains .
  • Antifungal Activity : The compound has shown significant antifungal effects, outperforming standard antifungal agents such as bifonazole and ketoconazole in various assays . The mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. The compound's structure suggests potential inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Anticancer Potential

Recent studies have begun to explore the anticancer potential of thiazolidinones. The compound's ability to induce apoptosis in cancer cell lines has been noted, with specific mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : In silico studies predict that the compound may inhibit specific kinases implicated in bacterial resistance mechanisms . This suggests a dual action where it not only acts on the bacteria directly but also disrupts their resistance pathways.
  • Molecular Docking Studies : Molecular docking simulations have provided insights into how this compound binds to bacterial enzymes, potentially leading to its antimicrobial effects .

Case Studies

  • Study on Antibacterial Efficacy : A comparative study showed that thiazolidinone derivatives, including compounds structurally similar to this compound, exhibited a 6–17-fold increase in antibacterial potency against resistant strains compared to traditional antibiotics .
  • Antifungal Activity Assessment : In another study focusing on antifungal activity, the compound was tested against various fungal pathogens and demonstrated significantly higher efficacy than established antifungal treatments .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide exhibit a range of biological activities:

1. Anticancer Properties

  • Several studies have demonstrated that thiazolidin derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

2. Antimicrobial Activity

  • Thiazolidin compounds have shown promise as antimicrobial agents against a variety of pathogens. Their efficacy is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes .

3. Anti-inflammatory Effects

  • Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of thiazolidin derivatives, including those structurally similar to the compound . The results indicated that certain modifications to the thiazolidin ring enhanced cytotoxicity against breast cancer cells by promoting apoptosis through caspase activation .

Case Study 2: Antimicrobial Efficacy
A recent investigation reported that a thiazolidin derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to inhibit bacterial growth by interfering with DNA replication processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Molecular Comparison

Compound ID & Source Benzylidene Substituent Propanamide Substituent Molecular Weight (g/mol) Notable Features
Target Compound 2-Methoxyphenyl 2-Nitrophenyl ~450 (estimated) Strong electron-withdrawing nitro group
Varied (e.g., 4-Cl, 4-OMe) 2-Methylphenyl ~350–380 Bioactivity linked to substituent polarity
4-Methylphenyl 5-Methyl-1,3,4-thiadiazol-2-yl 404.5 Enhanced metabolic stability via thiadiazole
2-Methoxyphenyl 1,3-Thiazol-2-yl ~390 Heterocyclic terminus for H-bonding
Thiophen-2-yl Phenyl ~380 Thiophene enhances π-π stacking
4-Hydroxy-3-methoxyphenyl 2-Nitrobenzamide ~440 Nitro group adjacent to amide linkage

Substituent Effects on Properties

A. Benzylidene Modifications
  • Electron-Withdrawing Groups (e.g., 4-Cl in ) : Improve oxidative stability but may reduce solubility .
  • Heteroaromatic Substituents (e.g., Thiophen-2-yl in ) : Facilitate π-π stacking with aromatic residues in enzymes or receptors .
B. Propanamide Terminus
  • 2-Nitrophenyl (Target) : The nitro group’s strong electron-withdrawing nature may reduce metabolic degradation but increase lipophilicity, impacting membrane permeability .
  • Thiadiazole () : Enhances rigidity and resistance to enzymatic cleavage .

Bioactivity Correlations

While direct data for the target compound are unavailable, structural analogs suggest:

  • Antimicrobial Activity: Thiazolidinones with electron-deficient benzylidene groups (e.g., nitro or chloro substituents) show potency against Gram-positive bacteria .
  • Enzyme Inhibition : Rhodanine derivatives often inhibit kinases or proteases via thioxo group coordination to metal ions .
  • Cytotoxicity : Nitroaryl substituents (as in the target) are associated with anticancer activity due to redox cycling and DNA intercalation .

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